(2S)-3-Carbamoylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Beschreibung
(2S)-3-Carbamoylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, also known as Fmoc-S-carbamoyl-L-cysteine (CAS 1354488-29-1), is a modified amino acid derivative extensively utilized in peptide synthesis and biochemical research. Its structure features a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group and a carbamoylsulfanyl (-SCONH₂) moiety on the cysteine side chain. This compound is synthesized via selective functionalization of the thiol group, enabling its use in solid-phase peptide synthesis (SPPS) for site-specific modifications .
Key applications include:
- Protein-Protein Interaction Studies: The carbamoylsulfanyl group exhibits high affinity for protein binding sites, facilitating structural and functional analyses of biomolecular interactions .
- Enzyme Kinetics: Acts as a substrate for enzymes such as cysteine proteases, aiding in mechanistic studies due to its stability under physiological conditions .
- Peptide Drug Development: The Fmoc group allows for reversible protection during SPPS, while the carbamoylsulfanyl modification enhances resistance to oxidation .
Eigenschaften
IUPAC Name |
(2S)-3-carbamoylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S/c20-18(24)27-10-16(17(22)23)21-19(25)26-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H2,20,24)(H,21,25)(H,22,23)/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPYYXWHARILPJ-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CSC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Fmoc Protection of the Amino Group
The amino group is protected using 9-fluorenylmethoxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu), which reacts with the amino acid precursor (such as levodopa or other suitable substrates) to form the Fmoc-protected intermediate.
- Reaction Conditions:
- The amino acid (e.g., levodopa) is mixed with sodium bicarbonate in a molar ratio of approximately 1:1 to 6.
- Acetone is used as a solvent to facilitate dissolution and reaction.
- Fmoc-OSu is added in a molar ratio of about 0.8 to 1.3 relative to the amino acid.
- The mixture is stirred overnight at room temperature.
- After reaction completion, acetone is removed by evaporation.
- The aqueous layer is extracted with ethyl acetate, acidified to adjust pH, and extracted again.
- The organic phase is dried and concentrated.
- Crystallization from Sherwood oil or ethyl acetate yields the Fmoc-protected amino acid intermediate.
Introduction of the Carbamoylsulfanyl Group
The carbamoylsulfanyl group is introduced by reacting the Fmoc-protected amino acid intermediate with suitable reagents under catalyzed conditions.
- Key Reagents and Conditions:
- The Fmoc-protected intermediate is dissolved in tetrahydrofuran (THF).
- 2,2-dimethoxypropane (or 2-propanal dimethyl acetal) is added in molar excess (1:1 to 1:20).
- Pyridinium p-toluenesulfonate (PPTS) is used as a catalyst in molar ratios of 0.1 to 0.5.
- The reaction mixture is refluxed for a period ranging from 0.5 to 50 hours depending on scale and desired conversion.
- After reaction completion, THF is removed by concentration.
- The residue is dissolved in ethyl acetate and washed several times with ferric chloride solution to remove impurities.
- The organic phase is dried, filtered, concentrated, and recrystallized from Sherwood oil or ethyl acetate to obtain the final product.
Purification and Characterization
The final compound is purified by recrystallization, often using Sherwood oil or ethyl acetate as solvents. The purity and identity are confirmed by standard analytical techniques such as NMR, HPLC, and mass spectrometry.
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Solvent | Catalyst | Time | Notes |
|---|---|---|---|---|---|
| Fmoc Protection | Levodopa + Fmoc-OSu + NaHCO3 | Acetone | None | Overnight stirring | pH adjusted post-reaction; extraction steps |
| Carbamoylsulfanyl Introduction | Fmoc-protected amino acid + 2,2-dimethoxypropane | Tetrahydrofuran | Pyridinium p-toluenesulfonate (PPTS) | 0.5–50 hours reflux | Ferric chloride washes to remove impurities |
| Purification | Recrystallization | Sherwood oil or ethyl acetate | None | Variable | Ensures high purity and crystallinity |
Research Findings and Optimization Notes
- The use of pyridinium p-toluenesulfonate as a catalyst provides mild acidic conditions that favor selective carbamoylsulfanyl group formation without decomposing the Fmoc protecting group.
- Tetrahydrofuran is preferred as a solvent due to its ability to dissolve both reactants and facilitate reflux conditions.
- The molar ratios of reagents and catalyst significantly affect the yield and purity; excess 2,2-dimethoxypropane drives the reaction to completion.
- Multiple washing steps with ferric chloride solution are crucial for removing side products and iron-sensitive impurities.
- Crystallization solvents such as Sherwood oil provide suitable environments for obtaining high-quality crystals necessary for further peptide synthesis applications.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-3-Carbamoylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The Fmoc group can be removed under basic conditions to reveal the free amino group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Piperidine in dimethylformamide (DMF) is typically used to remove the Fmoc group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Free amino acids or peptides.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Anticancer Properties
Research has indicated that compounds containing the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group exhibit promising anticancer activities. The incorporation of the carbamoylsulfanyl moiety may enhance the compound's efficacy by improving its interaction with biological targets involved in cancer progression. Studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines, suggesting a potential role for (2S)-3-Carbamoylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid in anticancer drug development .
Neuroprotective Effects
The neuroprotective properties of Fmoc derivatives have been explored in the context of neurodegenerative diseases. The sulfanyl group may contribute to the stability and bioavailability of the compound, allowing it to cross the blood-brain barrier effectively. Preliminary studies suggest that these compounds can modulate neuroinflammatory pathways, presenting a potential therapeutic avenue for conditions such as Alzheimer's disease .
Peptide Synthesis
Fmoc Chemistry
The Fmoc protecting group is widely used in solid-phase peptide synthesis (SPPS). The presence of this compound as a building block facilitates the synthesis of complex peptides with high purity and yield. Its stability under basic conditions allows for multiple coupling reactions without premature deprotection, making it an invaluable tool for peptide chemists .
Synthesis of Bioactive Peptides
This compound can be utilized to synthesize bioactive peptides that mimic natural signaling molecules. By incorporating this amino acid derivative into peptide sequences, researchers can develop novel therapeutics targeting specific receptors involved in metabolic regulation or immune response modulation .
Biochemical Research
Enzyme Inhibition Studies
The unique structure of this compound allows for its use in enzyme inhibition studies. Its ability to bind to active sites of enzymes may help elucidate mechanisms of action and identify potential inhibitors for therapeutic development. This application is particularly relevant in studying proteases and kinases that play critical roles in disease processes .
Protein Interaction Studies
In biochemical assays, this compound can be employed to investigate protein-protein interactions. By labeling it with fluorescent tags or using it as a substrate for specific enzymes, researchers can track interactions within cellular environments, providing insights into signaling pathways and cellular functions .
Case Studies
Wirkmechanismus
The compound exerts its effects primarily through its functional groups:
Fmoc Group: Protects the amino group during peptide synthesis, preventing unwanted reactions.
Carbamoylsulfanyl Group: Participates in various chemical reactions, enhancing the compound’s versatility.
Molecular Targets and Pathways: The compound interacts with other amino acids and peptides, facilitating the formation of complex protein structures.
Vergleich Mit ähnlichen Verbindungen
Key Observations:
Thiol Modifications :
- Unlike Fmoc-D-Cys(Trt)-OH, which uses a trityl group for thiol protection, Fmoc-S-carbamoyl-L-cysteine employs a carbamoyl group. This substitution enhances solubility in aqueous buffers and reduces steric hindrance during enzyme binding .
- The carbamoylsulfanyl group is less prone to disulfide formation compared to unprotected cysteine derivatives, making it ideal for long-term stability in kinetic assays .
Aromatic Side Chains :
- Halogenated derivatives (e.g., Fmoc-Phe(3-Br)-OH and N-Fmoc-4-chloro-L-phenylalanine) are favored in X-ray crystallography due to heavy atom effects, whereas Fmoc-S-carbamoyl-L-cysteine lacks such utility .
- Fluorinated analogs (e.g., Fmoc-L-Phe(CHF₂)-OH) are superior for ¹⁹F NMR studies but require specialized synthetic routes, unlike the carbamoylsulfanyl variant, which is synthetically accessible via one-step reactions .
Protection Strategies: Fmoc-O-benzyl-L-tyrosine incorporates a benzyl group for phenol protection, a strategy distinct from the carbamoylsulfanyl modification but similarly aimed at preventing undesired side reactions during peptide elongation .
Biologische Aktivität
(2S)-3-Carbamoylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, identified by its CAS number 150114-97-9, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C23H26N2O5, with a molecular weight of 410.46 g/mol. The compound features a fluorenylmethoxycarbonyl group, which enhances its stability and solubility in biological systems.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit antitumor properties. A study demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
The proposed mechanism involves the inhibition of key signaling pathways associated with cell survival and proliferation. Specifically, it has been shown to affect the PI3K/Akt and MAPK/ERK pathways, which are critical in cancer cell growth and survival.
Case Studies
- In Vitro Studies : In vitro assays using human cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values varied among different cell lines, indicating selective toxicity towards certain types of cancer cells.
- Animal Models : In vivo studies utilizing xenograft models have illustrated the compound's potential to reduce tumor size significantly when administered at therapeutic doses. Observations included enhanced apoptosis markers and reduced angiogenesis within the tumor microenvironment.
Data Table: Summary of Biological Activities
Safety Profile
The safety profile of this compound has been assessed through various toxicity studies. The compound displayed low toxicity levels in preliminary assessments, with no significant adverse effects noted at therapeutic doses in animal models.
Q & A
Basic Research Questions
Q. How can synthesis of this Fmoc-protected amino acid derivative be optimized for peptide coupling?
- Methodological Answer: Synthesis optimization requires careful control of reaction parameters. Key steps include:
- Coupling Reagents: Use carbodiimides (e.g., DCC) or uronium salts (e.g., HATU) to activate the carboxyl group for amide bond formation.
- Solvent Selection: Polar aprotic solvents like DMF or dichloromethane improve solubility and reaction efficiency .
- Temperature: Reactions are typically conducted at 0–25°C to minimize racemization .
- Purification: Employ flash chromatography or preparative HPLC to isolate the product with >95% purity, as validated by analytical HPLC .
Q. What purification techniques are recommended post-synthesis?
- Methodological Answer:
- HPLC: Reverse-phase HPLC with C18 columns and gradients of acetonitrile/water (0.1% TFA) ensures high purity (e.g., 99.76% as reported) .
- Recrystallization: Use solvent systems like ethyl acetate/hexane to remove impurities while preserving stereochemical integrity .
- Lyophilization: For solvent-free storage, lyophilize aqueous fractions after HPLC purification .
Q. How should stability be maintained during storage?
- Methodological Answer:
- Temperature: Store at –20°C in airtight containers to prevent hydrolysis of the Fmoc group .
- Desiccation: Use silica gel packs to avoid moisture-induced degradation .
- Short-Term Use: Solutions in DMF should be stored at 4°C and used within one month to prevent racemization .
Advanced Research Questions
Q. How does the carbamoylsulfanyl group influence reactivity compared to other thiol-protecting groups?
- Methodological Answer:
- Comparative Reactivity: The carbamoylsulfanyl group offers selective deprotection under mild acidic conditions (e.g., TFA), unlike bulkier groups like Trt (triphenylmethyl), which require stronger acids. This enables orthogonal protection strategies in multi-step syntheses .
- Thiol Stability: The group’s electron-withdrawing nature reduces oxidative dimerization, enhancing stability during solid-phase peptide synthesis (SPPS) .
- Validation: Monitor deprotection kinetics via LC-MS and compare with analogs (e.g., tert-butylthio or acetylthio derivatives) .
Q. How can contradictions in biological activity data between in vitro and in vivo studies be resolved?
- Methodological Answer:
- Metabolic Stability Assays: Use liver microsomes or hepatocyte models to assess degradation pathways that may reduce in vivo efficacy .
- Pharmacokinetic Profiling: Conduct bioavailability studies (e.g., plasma half-life, tissue distribution) to identify barriers like poor membrane permeability .
- Model System Alignment: Ensure in vitro assays (e.g., enzyme inhibition) use physiologically relevant concentrations and buffer conditions (pH 7.4, 37°C) .
Q. What computational strategies predict interactions between this compound and target enzymes?
- Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to model binding poses with catalytic sites (e.g., proteases or kinases). Validate with mutagenesis studies to confirm critical residues .
- MD Simulations: Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational changes .
- QSAR Models: Corlate structural features (e.g., carbamoylsulfanyl electronegativity) with activity data from analogs in public databases (ChEMBL, PubChem) .
Key Considerations for Experimental Design
- Racemization Risk: Monitor via circular dichroism (CD) or chiral HPLC during coupling steps .
- Toxicity Handling: Use fume hoods and PPE (gloves, goggles) due to acute toxicity risks (Category 4, GHS) .
- Data Reproducibility: Standardize reaction scales (e.g., 0.1–1 mmol) and document solvent batch effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
